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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the cyanine dye Cy3B in
Single-Molecule Localization Microscopy (SMLM), with a primary focus on direct Stochastic
Optical Reconstruction Microscopy (dSTORM). This document outlines the photophysical
properties of Cy3B, detailed experimental protocols, and key considerations for achieving high-
quality super-resolution imaging.

Introduction to Cy3B in SMLM

Cy3B is a bright and photostable carbocyanine dye that has proven to be a valuable tool for
SMLM techniques. Its robust photoswitching characteristics in the presence of a reducing
agent make it particularly well-suited for dASTORM, enabling the visualization of cellular
structures with a resolution far beyond the diffraction limit of light.[1] In dSTORM, individual
fluorophores are induced to cycle between a fluorescent "on" state and a dark "off" state,
allowing for their precise localization. Cy3B's high photon output per switching event is a key
attribute, as this directly contributes to higher localization precision.[2][3]

For multicolor dSTORM imaging, Cy3B is often paired with other fluorophores like Alexa Fluor
647, allowing for the simultaneous visualization of multiple targets within a cell.[1] The selection
of appropriate imaging buffers is critical to optimize the blinking kinetics of Cy3B for SMLM.

Photophysical Properties of Cy3B for dASTORM
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The performance of a fluorophore in dASTORM is determined by several key photophysical
parameters. A desirable fluorophore for dASTORM should exhibit a high photon count per
switching event, a low on-off duty cycle (the fraction of time the dye spends in the "on" state),
and a high number of switching cycles before photobleaching.[2][3]

Photons

Excitation ] Number of
Fluorophor per On/Off Duty  Survival L

Wavelength L . Switching
e Switching Cycle Fraction

(nm) Cycles

Event

Cy3B 561 ~1,200 ~0.001 ~0.5 ~150
Alexa Fluor

647 ~5,000 ~0.0005 ~0.7 ~400
647
Atto 655 647 ~660 ~0.001 ~0.6 ~200
Cy5.5 647 ~2,500 ~0.007 ~0.4 ~100

Data in this table is compiled from various sources and should be considered as approximate
values, as performance can vary with experimental conditions.

Experimental Workflow for dASTORM Imaging with
Cy3B

The following diagram outlines the major steps involved in a typical ASTORM experiment, from
sample preparation to final image reconstruction.
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Sample Preparation

Cell Culture on Coverslips

'

Fixation (e.g., 4% PFA)

'

Permeabilization (e.g., 0.1% Triton X-100)

'

Blocking (e.g., BSA or Normal Goat Serum)

Immunglabeling

Primary Antibody Incubation

'

Cy3B-conjugated
Secondary Antibody Incubation

dSTORM Imaging

Prepare Imaging Buffer
(e.g., with MEA)

'

Image Acquisition
(TIRF or HiLo illumination)

Data Apalysis
Y

Single-Molecule Localization

'

Drift Correction

'

Image Reconstruction

Click to download full resolution via product page

Caption: A generalized workflow for a dSTORM experiment using Cy3B.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b15556587?utm_src=pdf-body-img
https://www.benchchem.com/product/b15556587?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Detailed Protocols

Protocol 1: Immunofluorescence Staining for ASTORM
with Cy3B

This protocol details the steps for immunolabeling cellular targets for dASTORM imaging.

Materials:

Cells grown on high-precision glass coverslips (#1.5H)

e Phosphate-Buffered Saline (PBS)

o Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

» Permeabilization Buffer: 0.1% Triton X-100 in PBS

» Blocking Buffer: 3% Bovine Serum Albumin (BSA) and 0.1% Triton X-100 in PBS
e Primary antibody (specific to the target of interest)

e Cy3B-conjugated secondary antibody

e Quenching Buffer: 100 mM NH4CI in PBS (optional)

Procedure:

Cell Culture: Culture cells on high-precision glass coverslips to an appropriate confluency.

Washing: Gently wash the cells three times with pre-warmed PBS.

Fixation: Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

Washing: Wash the cells three times with PBS for 5 minutes each.

(Optional) Quenching: To reduce autofluorescence from aldehydes, incubate the cells in
Quenching Buffer for 10 minutes at room temperature.
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Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10-15 minutes at
room temperature.

Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for at
least 1 hour at room temperature.

Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer according to the
manufacturer's instructions or previously optimized concentrations. Incubate the cells with
the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

Washing: Wash the cells three times with Blocking Buffer for 5 minutes each.

Secondary Antibody Incubation: Dilute the Cy3B-conjugated secondary antibody in Blocking
Buffer. A typical starting concentration is 1-5 pg/mL. Incubate the cells with the secondary
antibody solution for 1 hour at room temperature, protected from light.

Washing: Wash the cells extensively with PBS (at least five times for 5 minutes each) to
remove unbound antibodies.

Storage: The sample is now ready for imaging. If not imaging immediately, store the sample
in PBS at 4°C, protected from light.

Protocol 2: dASTORM Imaging Buffer Preparation and
Image Acquisition

The composition of the imaging buffer is critical for inducing the photoswitching of Cy3B. Thiol-

containing buffers are commonly used for dAISTORM with cyanine dyes.

Materials:

PBS (pH 7.4)

Glucose

Glucose Oxidase

Catalase
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* [(B-mercaptoethylamine (MEA)
« Distilled water
Imaging Buffer Recipe (prepare fresh before imaging):
o Prepare a stock solution of 1 M MEA in distilled water. Adjust the pH to ~7.5 with NaOH.
e Prepare a GLOX solution:
o Dissolve 10 mg of glucose oxidase in 200 pL of PBS.
o Dissolve 2 mg of catalase in 200 pL of PBS.
o Mix the glucose oxidase and catalase solutions.
e Prepare the final imaging buffer:
o To 1 mL of PBS, add 100 pL of 1 M MEA stock solution (final concentration 100 mM).
o Add 100 pL of 20% (w/v) glucose solution (final concentration 2%).
o Add 10 pL of the GLOX solution.
Image Acquisition:
e Mount the coverslip with the labeled cells onto the microscope.
e Add the freshly prepared dSTORM imaging buffer to the sample.

o Use a microscope equipped for Total Internal Reflection Fluorescence (TIRF) or Highly
Inclined and Laminated Optical sheet (HiLo) illumination to minimize background
fluorescence.

» Excite the Cy3B fluorophores with a 561 nm laser at a high power density to induce
photoswitching.

e Acquire a time series of images (typically 10,000 to 40,000 frames) with a sensitive camera
(e.g., EMCCD or sCMOS). The exposure time is typically between 20-50 milliseconds.[2]
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« If the blinking rate decreases over time, a low-power 405 nm laser can be used to reactivate
the fluorophores.[1]

Data Analysis and Image Reconstruction

The raw image series from a dSTORM experiment consists of thousands of frames, each
containing a sparse set of fluorescent molecules.

Raw Image Stack (Frames)

:

Spot Detection
(Identify individual fluorescent events)

'

Localization Fitting
(2D Gaussian fit to determine centroid)

:

List of Localizations (x, y, intensity, frame number)

:

Drift Correction
(e.g., using fiducial markers or cross-correlation)

:

Corrected Localization List

:

Image Reconstruction
(Render localizations as a super-resolution image)

Click to download full resolution via product page
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Caption: The data analysis pipeline for dAISTORM image reconstruction.

Specialized software packages such as ThunderSTORM (an ImageJ plugin), rapidSTORM, or
commercial software are used to perform the following steps:

o Localization of Single Molecules: Each fluorescent spot in every frame is fitted with a 2D
Gaussian function to determine its precise center coordinates.

« Drift Correction: Sample drift during the long acquisition times is a common issue and must
be corrected to avoid blurring the final image. This can be done using fiducial markers or by
cross-correlation of the localization data.

e Image Reconstruction: The final super-resolution image is generated by plotting all the
localized molecular positions.

Conclusion

Cy3B is a versatile and reliable fluorophore for SMLM, particularly for dASTORM applications.
Its favorable photophysical properties, including high photon yield and robust photoswitching,
enable high-quality super-resolution imaging of subcellular structures. By following the detailed
protocols for immunolabeling, imaging buffer preparation, and data acquisition outlined in these
application notes, researchers can effectively utilize Cy3B to push the boundaries of biological
Imaging and gain deeper insights into the nanoscale organization of cellular components.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Single-Molecule
Localization Microscopy with Cy3B]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15556587#single-molecule-localization-microscopy-
with-cy3b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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